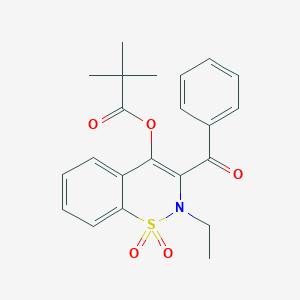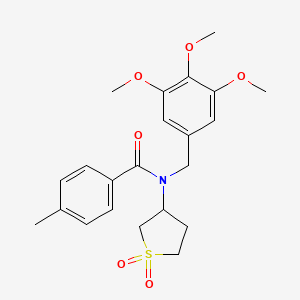![molecular formula C19H17ClFNO5S2 B11389867 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11389867.png)
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and isobutylsulfonyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as chlorophenyl sulfone and fluorophenyl sulfone under specific reaction conditions, including controlled temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-oxazole
- 4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazole
- 4-[(4-Chlorophenyl)sulfonyl]-2-(4-phenyl)-1,3-oxazole
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isobutylsulfonyl)-1,3-oxazole is unique due to the presence of both fluorophenyl and isobutylsulfonyl groups, which impart distinct chemical and physical properties. These structural features may enhance its reactivity, stability, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H17ClFNO5S2 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfonyl)-1,3-oxazole |
InChI |
InChI=1S/C19H17ClFNO5S2/c1-12(2)11-28(23,24)19-18(29(25,26)16-9-5-14(20)6-10-16)22-17(27-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
QXNOLZKEINQSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,5-Dimethyl-7-propionyl-3,7-diaza-bicyclo[3.3.1]non-3-yl)-propan-1-one](/img/structure/B11389791.png)
![N-cyclopentyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11389792.png)
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B11389795.png)
![Ethyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11389800.png)
![2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11389804.png)
![N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11389812.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11389827.png)

![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B11389841.png)
![3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389846.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389850.png)
![N-(2-chlorobenzyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11389851.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11389859.png)
